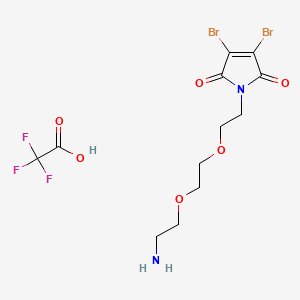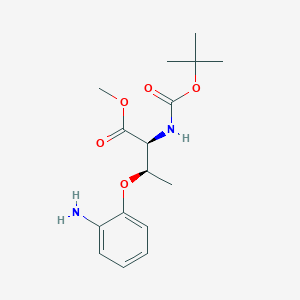
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used to protect amines during chemical synthesis. The presence of both amino and ester functional groups makes it versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate can be achieved through a chemo-selective Buchwald–Hartwig amination reaction. This method involves the cross-coupling of an aryl halo ester with a secondary amine using a PEPPSI-IPr Pd-catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow setup allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amine after Boc deprotection.
Applications De Recherche Scientifique
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of peptide-based drugs due to its amino acid-like structure.
Medicine: Investigated for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate involves its interaction with various molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can interact with biological targets or be used in further synthetic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S,3R)-2-(Boc-amino)-3-(2-hydroxyphenoxy)butanoate: Similar structure but with a hydroxyl group instead of an amino group.
Methyl (2S,3R)-2-(Boc-amino)-3-(2-methoxyphenoxy)butanoate: Contains a methoxy group instead of an amino group.
Uniqueness
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate is unique due to the presence of both Boc-protected amino and ester functional groups, which provide versatility in chemical synthesis and potential applications in various fields. The amino group allows for further functionalization, while the ester group can be hydrolyzed or reduced, offering multiple pathways for chemical transformations.
Propriétés
IUPAC Name |
methyl (2S,3R)-3-(2-aminophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-10(22-12-9-7-6-8-11(12)17)13(14(19)21-5)18-15(20)23-16(2,3)4/h6-10,13H,17H2,1-5H3,(H,18,20)/t10-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEDFDHUVAWYLY-MFKMUULPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
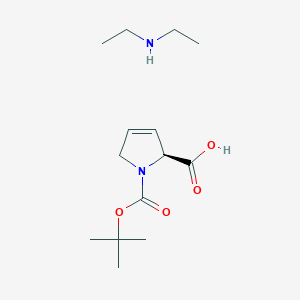
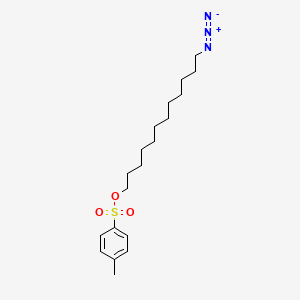
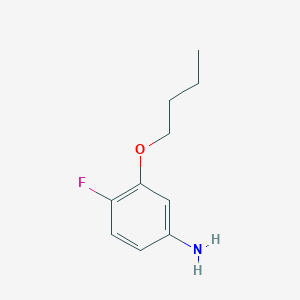
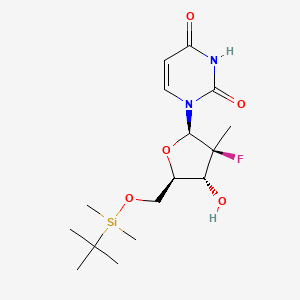
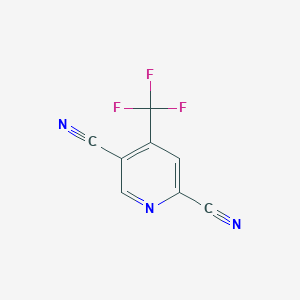

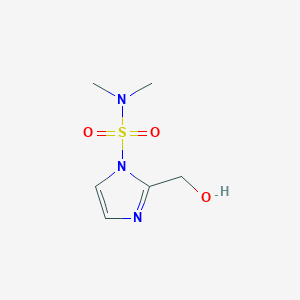
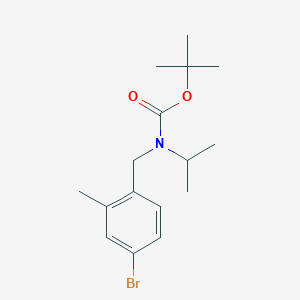
![(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8121401.png)
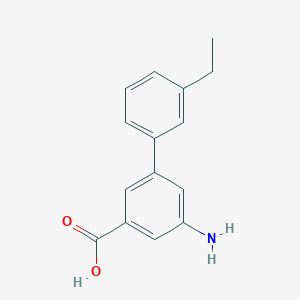
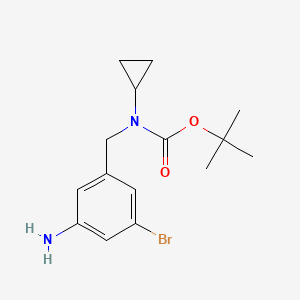

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid](/img/structure/B8121451.png)
